molecular formula C8H5FIN B1400386 7-Fluoro-5-iodo-1H-indole CAS No. 1173023-15-8

7-Fluoro-5-iodo-1H-indole

Cat. No. B1400386
M. Wt: 261.03 g/mol
InChI Key: BRUNWOSWRZMWNY-UHFFFAOYSA-N
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Description

“7-Fluoro-5-iodo-1H-indole” is a heterocyclic organic compound . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are important types of molecules and natural products that play a main role in cell biology .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in the chemical community . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The molecular structure of “7-Fluoro-5-iodo-1H-indole” consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The molecular weight of this compound is 261.03 g/mol.


Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions. For instance, 5- (3-benzyloxyprop-1-enyl)-1 H -indole can be obtained via reaction with allylbenzyl ether in the presence of triphenyl phosphine, palladium acetate and silver acetate in dimethylformamide .

Scientific Research Applications

1. Role in HIV-1 Inhibition

7-Fluoro-5-iodo-1H-indole derivatives have been studied for their potential in inhibiting HIV-1. Specifically, these compounds interfere with the interaction between the HIV surface protein gp120 and the host cell receptor CD4, showcasing their relevance in HIV-1 attachment inhibition (Wang et al., 2003).

2. Synthesis of HIV Non-Nucleoside Reverse Transcriptase Inhibitors

Another application of related compounds involves the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in preparing phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase. This highlights the compound's significance in the development of HIV treatment options (Mayes et al., 2010).

3. Potential in Neuropathic Pain Management

Research into fluorinated indole-imidazole conjugates, including derivatives of 7-fluoro-5-iodo-1H-indole, has identified potential applications in neuropathic pain management. These compounds act as selective 5-HT7 receptor agonists, indicating their utility in studying 5-HT7 receptor function and as potential analgesics (Hogendorf et al., 2019).

4. Applications in Antidepressant Drug Development

The compound 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, a derivative of 7-fluoro-5-iodo-1H-indole, has been explored as an antidepressant drug candidate. Its synthesis and optimization for large-scale production further illustrate the chemical's importance in pharmaceutical research (Anderson et al., 1997).

5. Development of Fluorogen-Activating Protein Probes

Fluorogen-activating protein (FAP) probes based on 3-indole-Malachite Green, including those derived from 7-fluoro-5-iodo-1H-indole, have been developed for use in live cell imaging. These probes are non-fluorescent in solution but become highly fluorescent when bound to FAP, demonstrating their utility in biological research (Zhang et al., 2017).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community . Therefore, the future directions in the study of “7-Fluoro-5-iodo-1H-indole” and its derivatives could involve the development of new synthesis methods and the exploration of their potential therapeutic applications.

properties

IUPAC Name

7-fluoro-5-iodo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FIN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUNWOSWRZMWNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735800
Record name 7-Fluoro-5-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-5-iodo-1H-indole

CAS RN

1173023-15-8
Record name 7-Fluoro-5-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Fluoro-5-iodoindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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